4-methoxycyclopent-2-en-1-one
Description
4-Methoxycyclopent-2-en-1-one is a cyclic enone featuring a methoxy group at the 4-position of a cyclopentenone ring. This compound is of significant interest in organic synthesis due to its reactivity as a Michael acceptor and its role as a precursor in the construction of complex molecules, including natural products and pharmaceuticals. The methoxy group acts as an electron-donating substituent, modulating the electronic properties of the conjugated enone system, which influences its participation in cycloadditions, nucleophilic additions, and other transformations .
Properties
CAS No. |
61322-97-2 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxycyclopent-2-en-1-one can be synthesized from 2,3-dimethoxy-1,3-butadiene through a Diels-Alder reaction with maleic anhydride, followed by acid-catalyzed dehydration. The resulting product can be purified by distillation, extraction, or chromatography.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves continuous-flow processes to ensure high yield and purity. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction kinetics and product stability .
Chemical Reactions Analysis
Types of Reactions
4-Methoxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted cyclopentenones.
Scientific Research Applications
4-Methoxycyclopent-2-en-1-one has various applications in scientific research, including:
Flavor and Fragrance Analysis: Used to enhance the aroma and flavor of food and beverages.
Natural Product Synthesis: Utilized in the synthesis of complex natural products.
Enzyme Inhibition Screening: Employed in drug discovery and development to screen for enzyme inhibitors.
Biological Activity Evaluation: Used to evaluate the biological activity of new compounds.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomer: 3-Methoxycyclopent-2-en-1-one
The positional isomer 3-methoxycyclopent-2-en-1-one () differs by the methoxy group at the 3-position. Key differences include:
Hydroxy-Substituted Analogues
4-Hydroxy-4-methylcyclopent-2-en-1-one
This compound (, C₆H₈O₂) features a hydroxyl and methyl group at the 4-position. Key contrasts with 4-methoxycyclopent-2-en-1-one include:
- Acidity : The hydroxyl proton (pKa ~10–12) is more acidic than the methoxy group, enabling deprotonation under milder conditions .
(S)-4-Hydroxy-2-cyclopenten-1-one
The stereospecific (S)-configured hydroxy derivative () highlights the role of chirality in biological activity. Unlike the methoxy analogue, this compound may serve as a chiral building block in asymmetric synthesis .
Amino- and Alkyl-Substituted Derivatives
2-(Dibenzylamino)-4-methoxycyclopent-2-en-1-one
describes this derivative (C₂₆H₂₆NOS), where a dibenzylamino group at the 2-position complements the 4-methoxy group.
- Synthesis: The use of NaOMe as a base yields 54% product, suggesting steric and electronic effects from the dibenzylamino group may stabilize intermediates.
- Applications : Such derivatives are valuable in alkaloid synthesis (e.g., Agelastatin A) due to their bifunctional reactivity .
2-Methylolcyclopent-2-en-1-one
highlights a hydroxymethyl substituent. Unlike the methoxy group, the hydroxymethyl can undergo further functionalization (e.g., oxidation to carboxylic acids), expanding utility in polymer chemistry .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
